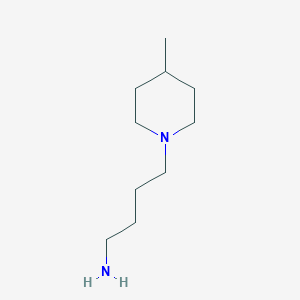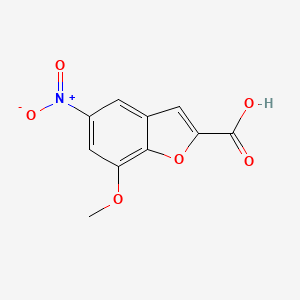
7-Methoxy-5-nitro-1-benzofuran-2-carboxylic acid
Description
7-Methoxy-5-nitro-1-benzofuran-2-carboxylic acid is a compound that can be associated with benzofuran derivatives, which are a class of compounds known for their diverse range of biological activities. Although the specific compound is not directly studied in the provided papers, the related benzofuran derivatives and their synthesis, characterization, and potential biological activities are discussed, which can provide insights into the properties and applications of 7-Methoxy-5-nitro-1-benzofuran-2-carboxylic acid.
Synthesis Analysis
The synthesis of benzofuran derivatives is a topic of interest due to their potential applications. In the first paper, a benzofuran derivative with a nitro group and a tetramethylbutylamino substituent was synthesized and characterized . This process involved the use of elemental analysis, FT-IR, and NMR spectroscopy for characterization. The synthesis of benzofuran derivatives can vary depending on the desired substituents and the starting materials used. For example, the third paper discusses the preparation of halogen and aminoalkyl derivatives of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate using a hydroxy benzofuranocarboxylic acid as the starting material . These methods could potentially be adapted for the synthesis of 7-Methoxy-5-nitro-1-benzofuran-2-carboxylic acid by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of benzofuran derivatives is crucial for their biological activity. The first paper provides an analysis of the molecular structure using density functional theory (DFT) and compares the optimized structure with an analogous compound . The study includes vibrational frequencies and molecular electrostatic potential (MEP), which are important for understanding the reactivity and interaction of the molecule with biological targets. The comparison of experimental and theoretical vibrational spectra indicates good agreement, suggesting that the theoretical methods are reliable for predicting the structure of similar compounds.
Chemical Reactions Analysis
The second paper discusses a nitrodecarboxylation reaction that can be used to convert aromatic alpha,beta-unsaturated carboxylic acids and ring-activated benzoic acids into nitrostyrenes and nitroarenes . This reaction involves the generation of an acyloxy radical followed by attack of a nitro radical. Although the specific reaction for 7-Methoxy-5-nitro-1-benzofuran-2-carboxylic acid is not detailed, the principles of this reaction could be relevant for understanding the chemical reactions that this compound might undergo, especially if it involves similar radical processes.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzofuran derivatives are influenced by their molecular structure. The characterization techniques used in the papers, such as FT-IR, NMR, and mass spectroscopy, provide information about the functional groups present and the overall molecular architecture . These properties are essential for predicting the solubility, stability, and reactivity of the compounds. Additionally, the antimicrobial activity testing against various microorganisms, as mentioned in the third paper, gives an indication of the biological relevance of these compounds . The specific physical and chemical properties of 7-Methoxy-5-nitro-1-benzofuran-2-carboxylic acid would likely be similar to those of the studied derivatives, considering the presence of methoxy and nitro substituents that can affect the electron distribution and overall reactivity of the molecule.
properties
IUPAC Name |
7-methoxy-5-nitro-1-benzofuran-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO6/c1-16-7-4-6(11(14)15)2-5-3-8(10(12)13)17-9(5)7/h2-4H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOZHCNSHXMWQNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)[N+](=O)[O-])C=C(O2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00389842 | |
| Record name | 7-methoxy-5-nitro-1-benzofuran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00389842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxy-5-nitro-1-benzofuran-2-carboxylic acid | |
CAS RN |
25672-29-1 | |
| Record name | 7-methoxy-5-nitro-1-benzofuran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00389842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



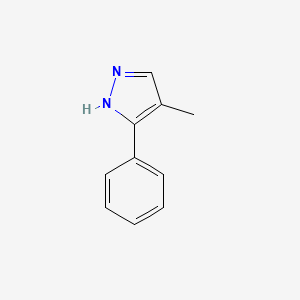
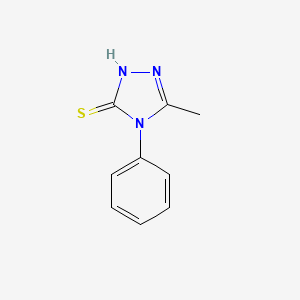
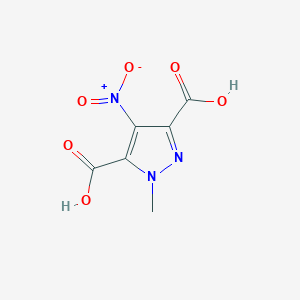
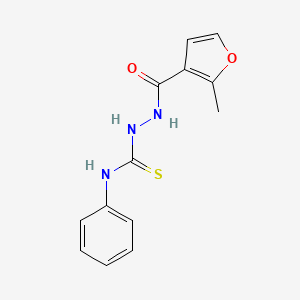
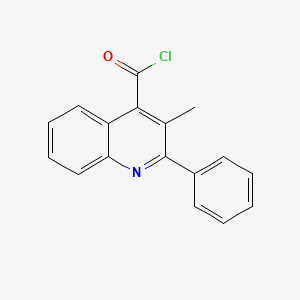
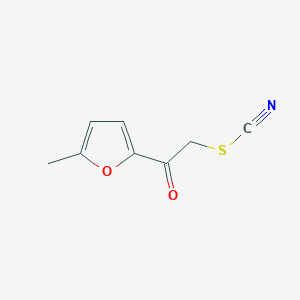
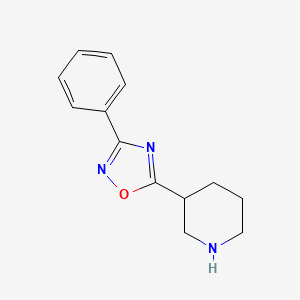
![1-{[(5-Methyl-1,3-thiazol-2-yl)methyl]amino}propan-2-ol dihydrochloride](/img/structure/B3022504.png)
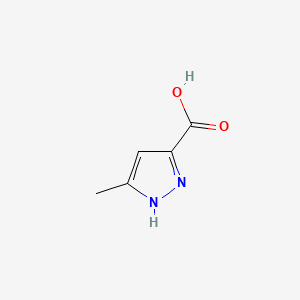
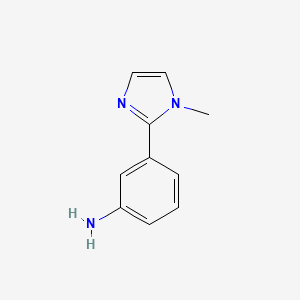
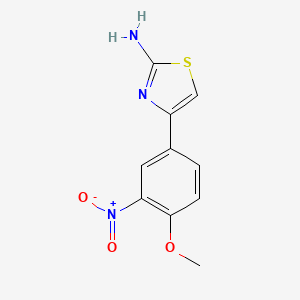
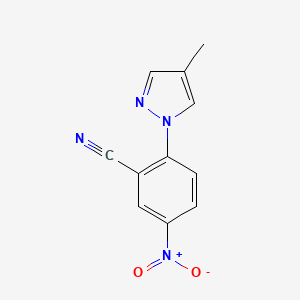
![(4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B3022509.png)
